molecular formula C20H19N3O5S B3297844 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 896316-48-6

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No. B3297844
CAS RN: 896316-48-6
M. Wt: 413.4 g/mol
InChI Key: ULUPMKSDRGHTMN-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide, commonly known as FTY720, is a synthetic compound that has shown promising results in various scientific research applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor agonist, which means it binds to and activates S1P receptors in the body. S1P receptors are involved in various physiological processes, including immune function, vascular development, and neuronal signaling.

Mechanism of Action

FTY720 binds to and activates N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide receptors, which are involved in various physiological processes, including immune function, vascular development, and neuronal signaling. Activation of this compound receptors by FTY720 leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes in lymph nodes and the suppression of the immune response. FTY720 also has anti-inflammatory and anti-angiogenic effects, which contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the number of circulating lymphocytes, which are involved in the immune response. FTY720 also has anti-inflammatory and anti-angiogenic effects, which contribute to its therapeutic potential in various diseases. FTY720 has been shown to induce apoptosis (cell death) in various cancer cell lines and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. FTY720 also has a well-defined mechanism of action, which allows for the identification of specific targets and pathways. However, FTY720 also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. FTY720 also has a short half-life in the body, which can limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for the study of FTY720. One potential direction is the development of more selective N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide receptor agonists that can target specific receptors and pathways. Another potential direction is the combination of FTY720 with other therapeutic agents to enhance its efficacy and reduce off-target effects. Additionally, the use of FTY720 in combination with immunotherapy and other cancer treatments is an area of active research. Finally, the identification of biomarkers that can predict response to FTY720 and other this compound receptor agonists is an important area of future research.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, FTY720 has been shown to reduce the number of relapses and delay disease progression. In cancer, FTY720 has been shown to induce cell death in various cancer cell lines and inhibit tumor growth in animal models. In transplant rejection, FTY720 has been shown to prevent graft rejection by suppressing the immune response.

properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-19(22-13-15-6-4-10-21-12-15)20(25)23-14-18(17-9-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUPMKSDRGHTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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